2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-1-2-9-8(5-7)12(3-4-15-9)6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQKWAZYAVUMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1CC(=O)O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354962-23-4 | |
| Record name | 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is the human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It is suggested that it prevents enzyme-substrate binding in an unknown way . This interaction results in changes in the DNA topology, which can affect various cellular processes.
Biochemical Pathways
Given its target, it is likely that it impacts the pathways involving dna replication, transcription, chromatin assembly, and recombination .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of human DNA topoisomerase I. By inhibiting this enzyme, the compound could potentially disrupt DNA replication and transcription, leading to cell death .
Biochemical Analysis
Biochemical Properties
2-(6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and transcription . The compound’s interaction with topoisomerase I involves binding to the enzyme’s active site, thereby preventing the relaxation of supercoiled DNA. This inhibition can lead to the accumulation of DNA breaks, ultimately affecting cell viability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This activation involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as topoisomerase I, and inhibits its enzymatic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of topoisomerase I activity and continuous induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced metastasis . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Additionally, its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to outline its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8ClNO4
- Molecular Weight : 227.65 g/mol
- CAS Number : 876660-88-7
Biological Activity Overview
Recent studies have focused on the biological effects of benzoxazine derivatives, including this compound. These compounds have demonstrated various pharmacological activities:
-
Antimicrobial Activity :
- The compound has shown promising antibacterial and antifungal properties. In a study examining monomeric alkaloids, derivatives similar to benzoxazines exhibited significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against various strains .
- Topoisomerase Inhibition :
-
Insulin Release Modulation :
- Research indicates that certain benzoxazine compounds can influence insulin release from pancreatic islets, suggesting a potential role in diabetes management . Compounds were assessed for their effects on glucose-induced insulin release, revealing that modifications in their structure could enhance or diminish their efficacy.
Antimicrobial Activity
A comparative study on the antimicrobial efficacy of benzoxazine derivatives highlighted the following results:
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| Compound A | 5.64 | Antibacterial (S. aureus) |
| Compound B | 13.40 | Antibacterial (P. aeruginosa) |
| Compound C | 16.69 | Antifungal (C. albicans) |
These findings suggest that structural modifications can lead to enhanced antimicrobial properties.
Topoisomerase Inhibition
The study of topoisomerase I inhibition revealed:
| Compound Name | IC50 (mM) | Type of Activity |
|---|---|---|
| BONC-001 | 0.00834 | Catalytic Inhibitor |
| BONC-013 | 0.0006 | Potential Poison |
This data indicates that specific structural features contribute significantly to the inhibitory potency against topoisomerases.
Insulin Release Studies
In studies assessing the modulation of insulin release:
| Compound Name | Effect on Insulin Release | Tissue Selectivity |
|---|---|---|
| Compound D | Increased | Pancreatic Endocrine Tissue |
| Compound E | Decreased | Smooth Muscle Tissue |
These results imply that certain benzoxazine derivatives may selectively enhance insulin secretion in pancreatic cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A specific derivative was tested against a panel of bacterial strains, demonstrating significant inhibition compared to controls. This study emphasized the importance of substituent groups on the benzoxazine ring for enhancing activity. -
Clinical Relevance in Diabetes :
Another study focused on the insulin-releasing properties of benzoxazine derivatives in diabetic rat models, showcasing their potential as therapeutic agents for glucose regulation.
Scientific Research Applications
Medicinal Chemistry
2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has been investigated for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests that it may exhibit anti-inflammatory and analgesic activities.
Case Study: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of benzoxazine derivatives. The compound showed promising results in reducing inflammation markers in vitro, indicating its potential for developing new anti-inflammatory drugs .
Agricultural Science
The compound has applications as a plant growth regulator. Research indicates that it can enhance growth rates and improve resistance to pests and diseases.
Case Study: Plant Growth Regulation
A field trial conducted by agricultural scientists demonstrated that applying this compound to crops resulted in a significant increase in yield and improved plant health compared to untreated controls .
Material Science
In material science, this compound is being explored for its potential use in developing new polymers and coatings due to its unique chemical properties.
Case Study: Polymer Development
Research published in Advanced Materials has highlighted the use of benzoxazine-based resins for high-performance materials. The incorporation of this compound into polymer formulations has shown to enhance thermal stability and mechanical strength .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Solubility : The acetic acid group enhances water solubility, while halogen and sulfonyl groups may reduce it due to increased hydrophobicity.
- Crystallinity : Thiazine derivatives () exhibit distinct crystal packing driven by O–H⋯O and C–H⋯O hydrogen bonds, which could influence formulation stability .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically proceeds via:
- Formation of the benzoxazine ring system through cyclization reactions involving 2-chloro-4-nitrophenol and suitable acetamide derivatives.
- Introduction of the 6-chloro substituent via starting materials or selective halogenation.
- Functionalization at the 4-position with an acetic acid substituent through acylation or alkylation reactions.
These steps are often carried out in organic solvents inert to the reagents, with bases or catalysts facilitating the reactions.
Detailed Preparation Methods
Synthesis via 2-Chloro-N-substituted Acetamide and 2-Chloro-4-nitrophenol (One-Pot Smiles Rearrangement)
This method is well-documented in Japanese chemical literature and patents and involves the following key steps:
Step 1: Formation of 2-chloro-N-substituted acetamide
Alkylamine (e.g., suitable amine precursor) reacts with chloroacetyl chloride in dichloromethane at 0–5°C in the presence of potassium carbonate to give 2-chloro-N-substituted acetamide.
Step 2: Cyclization via Smiles rearrangement
The 2-chloro-N-substituted acetamide is reacted with 2-chloro-4-nitrophenol in dimethylformamide (DMF) with sodium hydride (NaH) at elevated temperature (around 150°C). This promotes the Smiles rearrangement, forming the benzoxazinone skeleton with the 6-chloro substituent.
Step 3: Reduction of nitro group
The nitro group on the benzoxazinone intermediate is reduced to an amine using hydrogen gas catalyzed by palladium on carbon (Pd/C) in methanol at room temperature.
Step 4: Acylation at the 4-position
The 7-amino-4-substituted benzoxazinone is acylated with chloroacetyl chloride in dichloromethane at 0–5°C in the presence of potassium carbonate to introduce the acetic acid side chain precursor.
Step 5: Hydrolysis to acetic acid
The chloroacetyl group is hydrolyzed under suitable conditions to yield the acetic acid functionality at the 4-position.
This approach offers advantages of improved yields and shorter reaction times compared to stepwise or multi-pot procedures. The one-pot Smiles rearrangement is particularly effective in constructing the benzoxazine core with the desired substitution pattern.
Alternative Method: N-Alkylation and Reduction Route
According to patent literature, benzoxazine derivatives with hydroxyalkyl groups can be synthesized by:
- Reacting a 3-oxobenzoxazine derivative with a suitable halide or sulfonate ester to introduce the alkyl substituent at the nitrogen atom (N-alkylation).
- Subsequent reduction of the 3-oxo group to afford the 3,4-dihydrobenzoxazine derivative.
This method can be adapted to introduce the acetic acid side chain by selecting appropriate alkylating agents bearing protected or reactive acetic acid functionalities. The reaction is typically carried out in inert organic solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran, using bases like triethylamine or potassium tert-butoxide, sometimes with copper catalysts to enhance reaction efficiency. Reaction temperatures vary from cooling to reflux depending on reactants.
Synthesis via Reaction of 2-Aminophenols with Chloroacetyl Chloride
Another commonly reported method for synthesizing 1,4-benzoxazin-3(4H)-ones involves:
- Reacting 2-aminophenol with chloroacetyl chloride in refluxing methyl isobutyl ketone (MIBK) in the presence of aqueous sodium bicarbonate.
- This reaction forms the benzoxazinone ring with substitution at the 2-position.
- Subsequent functionalization steps introduce the chloro substituent and acetic acid side chain.
This method is valued for its simplicity and has been reported to efficiently produce benzoxazinone derivatives with acetic acid substitution at the 2-position in a single step.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Formation of 2-chloroacetamide | Chloroacetyl chloride, K2CO3 | Dichloromethane (CH2Cl2) | 0–5°C | Slow addition, stirring |
| Cyclization (Smiles rearrangement) | 2-chloro-4-nitrophenol, NaH | DMF | ~150°C | One-pot reaction, monitored by TLC |
| Nitro group reduction | H2 gas, Pd/C catalyst | Methanol | Room temperature | Hydrogenation under atmospheric pressure |
| Acylation | Chloroacetyl chloride, K2CO3 | Dichloromethane | 0–5°C | Monitored by TLC |
| Hydrolysis to acetic acid | Hydrolysis conditions (acidic or basic) | Aqueous media | Ambient to reflux | Converts chloroacetyl to acetic acid |
Analytical and Research Findings
Spectroscopic Characterization: The intermediates and final products are typically characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HR-MS). For example, ^1H NMR signals confirm the presence of characteristic benzoxazine protons and the acetic acid methylene protons.
Yield and Purity: The one-pot Smiles rearrangement method significantly improves overall yields and reduces byproducts compared to multi-step or isolated intermediate methods. Purification is commonly achieved by silica gel chromatography and recrystallization.
Reaction Monitoring: Thin-layer chromatography (TLC) is used extensively to monitor reaction progress, with iodine or pH indicators employed as visual aids.
Solvent Effects: DMF is frequently used for its ability to dissolve polar reactants and withstand high temperatures during rearrangement reactions. Dichloromethane is preferred for acylation steps due to its inertness and ease of removal.
Summary Table of Preparation Routes
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| One-pot Smiles rearrangement | Cyclization with NaH/DMF, Pd/C reduction, acylation | High yield, shorter reaction time | Requires careful temperature control |
| N-alkylation and reduction route | Alkylation of 3-oxobenzoxazine, reduction | Versatile for different substituents | May require copper catalyst |
| 2-Aminophenol with chloroacetyl chloride | Direct cyclization in MIBK with NaHCO3 | Simple, single-step synthesis | Less control over substitution pattern |
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid?
- Methodological Answer : The compound can be synthesized via cyclization of 6-chloro-2-aminophenol derivatives with chloroacetic acid under reflux in polar aprotic solvents (e.g., DMF or THF). Catalytic acid (e.g., HCl) enhances cyclization efficiency. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. For analogs, yields of 70–85% have been reported using similar protocols .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 or CDCl3 resolve the benzoxazine ring protons (δ 3.8–4.2 ppm for CH2 groups) and acetic acid moiety (δ 2.5–3.0 ppm) .
- X-ray Crystallography : Determines crystal packing and confirms stereochemistry. For related benzoxazines, C=O and Cl substituents influence intermolecular hydrogen bonding .
- HPLC : Purity (>95%) is verified using C18 columns with UV detection at 254 nm and acetonitrile/water mobile phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
